5-bromo-N-(3,3,3-trifluoropropyl)picolinamide
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Overview
Description
5-Bromo-N-(3,3,3-trifluoropropyl)picolinamide is a chemical compound with the molecular formula C9H8BrF3N2O It is a derivative of picolinamide, where the picolinamide moiety is substituted with a bromine atom at the 5-position and a trifluoropropyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3,3,3-trifluoropropyl)picolinamide typically involves the reaction of 5-bromopicolinic acid with 3,3,3-trifluoropropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(3,3,3-trifluoropropyl)picolinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as DMF or DMSO, often with the addition of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium phosphate and a solvent like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
5-Bromo-N-(3,3,3-trifluoropropyl)picolinamide has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3,3,3-trifluoropropyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can stabilize the compound’s interaction with its target. The picolinamide moiety can form hydrogen bonds and coordinate with metal ions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-picolinamide: Similar structure but lacks the trifluoropropyl group, which may result in different chemical and biological properties.
3,3,3-Trifluoropropylamine: Contains the trifluoropropyl group but lacks the picolinamide moiety, making it less versatile in certain applications.
5-Bromo-3,3,3-trifluoropropylbenzene: Similar in having both bromine and trifluoropropyl groups but attached to a benzene ring instead of a picolinamide structure.
Uniqueness
5-Bromo-N-(3,3,3-trifluoropropyl)picolinamide is unique due to the combination of its bromine and trifluoropropyl substituents on the picolinamide scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-bromo-N-(3,3,3-trifluoropropyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2O/c10-6-1-2-7(15-5-6)8(16)14-4-3-9(11,12)13/h1-2,5H,3-4H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERWENAYZVUJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)NCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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